molecular formula C15H15N3O2S B12611540 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- CAS No. 878376-28-4

2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-

Cat. No.: B12611540
CAS No.: 878376-28-4
M. Wt: 301.4 g/mol
InChI Key: OBTBNSQOUZARLM-UHFFFAOYSA-N
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Description

2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is a complex organic compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and various substituents including cyano, dimethyl, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with benzylamine in an aqueous medium . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature and may require purification steps such as recrystallization to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s biological effects by interacting with cellular components. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: A precursor in the synthesis of the target compound.

    N-Substituted sulfonylamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and phenylmethyl groups differentiate it from other sulfonamides, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

878376-28-4

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzyl-3-cyano-4,6-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-11-8-12(2)18-15(14(11)9-16)21(19,20)17-10-13-6-4-3-5-7-13/h3-8,17H,10H2,1-2H3

InChI Key

OBTBNSQOUZARLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)S(=O)(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

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